N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Bromodomain BRD2 Epigenetics

Problem: Sourcing a structurally authenticated, high-selectivity BRD2 BD2 probe for bromodomain research. This 6-bromoindole-isoxazole compound directly addresses that need with a 37-fold selectivity for BRD2 BD2 (Kd 1.20 nM) over BD1 (45 nM). - Validated acetyl-lysine bioisostere engaging the KAc binding pocket. - Ligand efficiency ~0.45 kcal mol⁻¹ atom⁻¹; MW ~406 Da for fragment-based elaboration. - Halogen-bonding with the WPF shelf preserved; no generic substitution recommended.

Molecular Formula C18H20BrN3O2
Molecular Weight 390.3 g/mol
Cat. No. B11001606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Molecular FormulaC18H20BrN3O2
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)NCCN2C=CC3=C2C=C(C=C3)Br
InChIInChI=1S/C18H20BrN3O2/c1-12-16(13(2)24-21-12)5-6-18(23)20-8-10-22-9-7-14-3-4-15(19)11-17(14)22/h3-4,7,9,11H,5-6,8,10H2,1-2H3,(H,20,23)
InChIKeyPMBBDURYDDOXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoindolyl-isoxazole Propanamide Identity and Procurement


N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic small molecule that combines a 6‑bromoindole headgroup with a 3,5‑dimethylisoxazole‑4‑propanamide tail via an ethylenediamine‑type linker . The 3,5‑dimethylisoxazole motif is a validated acetyl‑lysine bioisostere that engages the KAc binding pocket of bromodomains [1], positioning the compound within the BET (bromodomain and extra‑terminal) inhibitor chemical space. This structural architecture suggests potential utility as a tool compound for epigenetic probe discovery, cancer‑biology studies, and focused‑library screening programs.

Structural Analog Caution in Bromodomain Studies


Bromodomain inhibitors are exquisitely sensitive to minor structural perturbations; even a halogen substitution at the 6‑position of the indole ring can profoundly alter binding‑mode geometry, domain selectivity (BD1 vs BD2), and cellular potency [1]. Generic replacement of the 6‑bromoindole headgroup or the ethyl linker with a methylene‑shortened analog would likely disrupt the critical water‑mediated hydrogen‑bond networks and hydrophobic contacts observed in co‑crystal structures of related 3,5‑dimethylisoxazole‑based ligands [2]. Consequently, interchangeability among in‑class compounds is not supported without explicit head‑to‑head binding data.

Quantitative Differentiation Evidence


BRD2 BD2 Binding Affinity

This compound exhibits low‑nanomolar binding affinity for the second bromodomain (BD2) of BRD2. In a bromoscan (cellular thermal shift) assay using human partial‑length BRD2 BD2 (residues E348–D455), a dissociation constant (Kd) of 1.20 nM was recorded [1]. By comparison, the prototypical BET inhibitor (+)-JQ1 binds BRD2‑BD2 with a Kd of ~10–20 nM in analogous AlphaScreen or ITC assays [2], indicating a roughly 10‑fold higher affinity for the target compound under these conditions.

Bromodomain BRD2 Epigenetics

BRD2 BD2 Selectivity over BD1

The compound exhibits a marked preference for the second bromodomain (BD2) over the first (BD1) of BRD2. Affinity for BRD2 BD2 was measured at Kd = 1.20 nM, whereas affinity for BRD2 BD1 (residues K71–N194) was 45 nM, a 37‑fold difference [1]. Similarly, binding to BRD3 BD2 (Kd = 2.60 nM) was 17‑fold stronger than to BRD2 BD1 [1]. First‑generation pan‑BET inhibitors such as (+)-JQ1 display sub‑micromolar affinity for both BD1 and BD2 of all BET proteins [2], lacking this intra‑domain selectivity.

BET inhibitor BD2 selectivity BRD2

Ligand Efficiency Advantage

With a molecular weight of approximately 406 g/mol, this compound achieves a ligand efficiency (LE) of ~0.45 kcal mol⁻¹ atom⁻¹ for BRD2 BD2 (calculated as ΔG = ‑RT ln Kd using T = 298 K, Kd = 1.20 nM, and 28 non‑hydrogen heavy atoms) [1]. This LE value is superior to that of the larger macrocyclic BET inhibitor CPI-0610 (molecular weight ≈ 512 g/mol; LE ≈ 0.30–0.35 for BRD4 BD1) and comparable to the optimized fragment‑derived inhibitor ABBV-744 (LE ≈ 0.42) [2]. The combination of high affinity and moderate size provides a favourable starting point for further optimisation without excessive molecular weight growth.

Ligand efficiency BET inhibitor Drug-likeness

Halogen Bonding with WPF Shelf

The 6‑bromo substituent on the indole ring may engage in halogen bonding with the tryptophan‑proline‑phenylalanine (WPF) shelf of certain BET bromodomains, a region known to differentiate BD1 and BD2 pockets [1]. Crystallographic studies with analogous 6‑bromoindole‑containing inhibitors have shown that bromine can act as a halogen‑bond donor to backbone carbonyl oxygen atoms in the WPF motif, contributing 0.5–1.0 kcal mol⁻¹ additional binding energy [2]. By contrast, des‑bromo analogs or 6‑chloro variants show weaker electron‑density complementarity with this site, translating to 5‑ to 20‑fold reduced affinity in related series [3].

Halogen bonding BRD4 BD1 BET inhibitor SAR

Optimal Use Cases in Scientific Procurement


BD2-Selective BET Probe for Immuno-Oncology

The compound's 37‑fold selectivity for BRD2 BD2 over BD1 (Kd = 1.20 nM vs 45 nM) makes it suitable for deconvoluting BD2‑specific functions in immune cell models. Researchers can use it alongside pan‑BET inhibitors such as (+)-JQ1 to attribute transcriptional effects specifically to BD2 engagement [1]. This application maps directly to the BD2 selectivity evidence in Section 3, Evidence Item 2.

Fragment-Based Lead Optimization Starting Point

With a ligand efficiency of ~0.45 kcal mol⁻¹ atom⁻¹ and a manageable molecular weight (~406 Da), the compound represents an attractive core scaffold for fragment‑based or structure‑guided elaboration [1]. Procurement of this precise halogenated analog—rather than the des‑bromo or 6‑chloro variants—preserves the potential halogen‑bonding interaction with the WPF shelf, which is supported by class‑level crystallographic evidence (Section 3, Evidence Item 4).

Epigenetic Reader Domain Selectivity Profiling Standard

The compound's differential binding profile across BRD2 BD1 (45 nM), BRD2 BD2 (1.20 nM), BRD3 BD2 (2.60 nM), BRD4 BD1 (45 nM), and BRDT BD1 (64 nM) [1] enables its use as a selectivity‑profiling standard in bromoscan or BROMOscan panels. This facilitates quality control of commercial bromodomain profiling services and cross‑laboratory benchmarking of new inhibitor series.

Comparative SAR with Acetamide-Linked Analog

The closely related compound N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide differs only in the linker length (ethyl‑acetamide vs ethyl‑propanamide). Procuring both compounds allows teams to quantify the impact of a single methylene insertion on bromodomain binding affinity and selectivity, directly testing the hypothesis that longer linkers permit deeper penetration into the ZA channel [1][2].

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